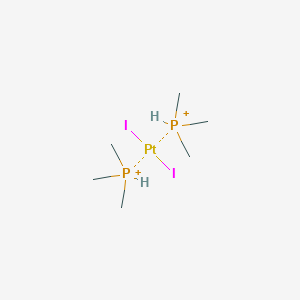
Platinum, diiodobis(trimethylphosphine)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Platinum, diiodobis(trimethylphosphine)-, also known as Platinum, diiodobis(trimethylphosphine)-, is a useful research compound. Its molecular formula is C6H20I2P2Pt+2 and its molecular weight is 603.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality Platinum, diiodobis(trimethylphosphine)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Platinum, diiodobis(trimethylphosphine)- including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Catalysis
Platinum complexes are widely recognized for their catalytic properties, particularly in organic synthesis and industrial processes. The diiodobis(trimethylphosphine)platinum(II) complex serves as an effective catalyst in several reactions:
- Hydrogenation Reactions : The compound can facilitate the hydrogenation of alkenes and alkynes, converting unsaturated hydrocarbons into saturated ones. Its high activity is attributed to the ability of the platinum center to activate hydrogen molecules.
- Cross-Coupling Reactions : This platinum complex is also utilized in cross-coupling reactions such as Suzuki and Heck reactions, which are fundamental in forming carbon-carbon bonds in organic synthesis.
Materials Science
The unique electronic properties of platinum complexes make them suitable for applications in materials science:
- Liquid-Crystalline Materials : Research has indicated that derivatives of diiodobis(trimethylphosphine)platinum(II) can form liquid-crystalline phases, which are valuable in the development of advanced display technologies and sensors .
- Nanomaterials : Platinum complexes can serve as precursors for the synthesis of platinum nanoparticles, which exhibit enhanced catalytic activity due to their high surface area. These nanoparticles find applications in fuel cells and environmental remediation.
Medicinal Chemistry
The potential therapeutic applications of platinum complexes have garnered significant attention:
- Anticancer Agents : Platinum-based drugs like cisplatin are well-established in cancer therapy. Studies suggest that diiodobis(trimethylphosphine)platinum(II) may exhibit similar cytotoxic effects against cancer cells due to its ability to interact with DNA and disrupt cellular processes .
- Targeted Drug Delivery : Research is ongoing into using platinum complexes for targeted drug delivery systems, where they can be conjugated with biomolecules to enhance specificity towards cancer cells.
Case Study 1: Catalytic Hydrogenation
A study demonstrated that diiodobis(trimethylphosphine)platinum(II) effectively catalyzed the hydrogenation of various alkenes under mild conditions. The reaction showcased high selectivity and turnover frequency, making it a viable option for industrial applications in fine chemical synthesis.
Case Study 2: Liquid-Crystalline Properties
Research published on liquid-crystalline materials derived from platinum complexes highlighted the phase behavior and thermal stability of diiodobis(trimethylphosphine)platinum(II). The findings indicated that modifications to the phosphine ligands could significantly alter the mesomorphic properties, suggesting pathways for designing new materials with tailored functionalities .
Case Study 3: Anticancer Activity
In vitro studies on the cytotoxic effects of diiodobis(trimethylphosphine)platinum(II) against various cancer cell lines revealed promising results. The compound demonstrated a mechanism similar to that of established platinum drugs, indicating potential for further development as an anticancer agent .
属性
CAS 编号 |
15703-03-4 |
|---|---|
分子式 |
C6H20I2P2Pt+2 |
分子量 |
603.06 g/mol |
IUPAC 名称 |
diiodoplatinum;trimethylphosphanium |
InChI |
InChI=1S/2C3H9P.2HI.Pt/c2*1-4(2)3;;;/h2*1-3H3;2*1H;/q;;;;+2 |
InChI 键 |
KLBBLHONSHWVRG-UHFFFAOYSA-N |
SMILES |
C[PH+](C)C.C[PH+](C)C.I[Pt]I |
规范 SMILES |
C[PH+](C)C.C[PH+](C)C.I[Pt]I |
同义词 |
diiodoplatinum, trimethylphosphanium |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















